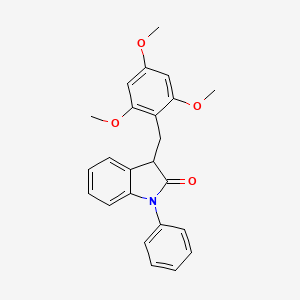

![molecular formula C13H8BrN3OS2 B11362894 4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11362894.png)

4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

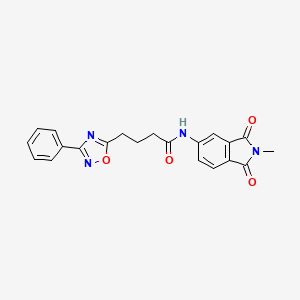

4-Brom-N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid ist eine synthetische organische Verbindung, die zur Klasse der Thiadiazol-Derivate gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid beinhaltet typischerweise die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring wird durch Reaktion von Thien-2-carbonsäurehydrazid mit Thionylchlorid synthetisiert, gefolgt von einer Cyclisierung mit Ammoniumthiocyanat.

Bromierung: Das Thiadiazol-Derivat wird dann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure oder Chloroform bromiert.

Kopplung mit Benzamid: Das bromierte Thiadiazol wird in Gegenwart einer Base wie Triethylamin mit Benzoylchlorid gekoppelt, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten, wobei die Reaktionsbedingungen optimiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidation und Reduktion: Der Thienring kann zur Bildung von Sulfoxiden oder Sulfonen oxidiert werden, während der Thiadiazolring zu den entsprechenden Aminen reduziert werden kann.

Kopplungsreaktionen: Die Verbindung kann an Suzuki- oder Heck-Kopplungsreaktionen teilnehmen, um Biaryl-Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Nukleophile wie Natriumazid, Kaliumthiolate oder Alkoxide in polaren Lösungsmitteln wie DMF oder DMSO.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LAH) oder Natriumborhydrid (NaBH4).

Kopplungsreaktionen: Palladiumkatalysatoren (Pd(PPh3)4) und Basen wie Kaliumcarbonat (K2CO3) in Lösungsmitteln wie Toluol oder Ethanol.

Hauptprodukte

Substitution: Bildung von Aziden, Thiolen oder Ethern.

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Aminen.

Kopplung: Bildung von Biaryl-Derivaten.

Wissenschaftliche Forschungsanwendungen

4-Brom-N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird wegen seines Potenzials als Antikrebs-, entzündungshemmendes und antimikrobielles Mittel untersucht, da es mit verschiedenen biologischen Zielen interagieren kann.

Materialwissenschaften: Die Verbindung wird bei der Entwicklung von organischen Halbleitern und photovoltaischen Materialien aufgrund ihrer elektronischen Eigenschaften eingesetzt.

Industrielle Chemie: Es dient als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Feinchemikalien.

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder DNA. Der Thiadiazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Makromolekülen bilden, was zur Hemmung oder Modulation ihrer Aktivität führt. Das Bromatom und der Thienring tragen zur Lipophilie der Verbindung und zur Fähigkeit, Zellmembranen zu durchdringen, bei.

Wirkmechanismus

The mechanism of action of 4-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or modulation of their activity. The bromine atom and thiophene ring contribute to the compound’s lipophilicity and ability to penetrate cell membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Brom-thien-2-yl-acetonitril

- 4-Brom-2,6-dimethylphenoxy-acetonitril

- 4-Brom-3-cyano-7-fluorbenzothiophen

Einzigartigkeit

4-Brom-N-[3-(Thien-2-yl)-1,2,4-thiadiazol-5-yl]benzamid ist einzigartig durch das Vorhandensein des Thiadiazolrings, der besondere elektronische und sterische Eigenschaften verleiht. Dies macht es zu einem wertvollen Gerüst für die Entwicklung neuartiger Verbindungen mit verbesserter biologischer Aktivität und Materialeigenschaften.

Eigenschaften

Molekularformel |

C13H8BrN3OS2 |

|---|---|

Molekulargewicht |

366.3 g/mol |

IUPAC-Name |

4-bromo-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |

InChI |

InChI=1S/C13H8BrN3OS2/c14-9-5-3-8(4-6-9)12(18)16-13-15-11(17-20-13)10-2-1-7-19-10/h1-7H,(H,15,16,17,18) |

InChI-Schlüssel |

SMHLEDBGWZRBIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-phenylpyrimidine-4-carboxamide](/img/structure/B11362823.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11362838.png)

![2-(2,3-dimethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11362846.png)

![N-cycloheptyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362861.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11362865.png)

![N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11362873.png)

![N-[2-(benzylsulfanyl)ethyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11362883.png)

![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11362895.png)